molecular formula C7H10N2O2 B1335060 3-(1H-Imidazol-1-YL)butanoic acid CAS No. 98009-60-0

3-(1H-Imidazol-1-YL)butanoic acid

Cat. No.: B1335060
CAS No.: 98009-60-0
M. Wt: 154.17 g/mol
InChI Key: HLJDXGSNNOEKJD-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-YL)butanoic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

3-(1H-Imidazol-1-YL)butanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1H-Imidazol-1-YL)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-YL)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring plays a crucial role in binding to these targets, influencing their activity and leading to various biochemical effects . The pathways involved often include modulation of enzyme activity and alteration of metabolic processes.

Comparison with Similar Compounds

3-(1H-Imidazol-1-YL)butanoic acid can be compared with other imidazole-containing compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of the imidazole ring with the butanoic acid chain, making it versatile for various applications.

Properties

IUPAC Name

3-imidazol-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6(4-7(10)11)9-3-2-8-5-9/h2-3,5-6H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJDXGSNNOEKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389232
Record name 3-(1H-IMIDAZOL-1-YL)BUTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98009-60-0
Record name 3-(1H-IMIDAZOL-1-YL)BUTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-imidazol-1-yl)butanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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